

Cross-reactivity of G-1 with other G proteincoupled receptors

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Compound of Interest		
Compound Name:	(3aS,4R,9bR)-G-1	
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G-1: A Selective GPER Agonist with Nuanced Cross-Reactivity

For researchers, scientists, and drug development professionals, the selective activation of the G protein-coupled estrogen receptor (GPER) is crucial for dissecting its role in various physiological and pathological processes. G-1, a non-steroidal agonist, has emerged as a key pharmacological tool for these investigations. This guide provides a comprehensive comparison of G-1's selectivity for GPER over other G protein-coupled receptors (GPCRs) and classical estrogen receptors, supported by experimental data and detailed methodologies.

G-1 was identified as the first selective agonist for GPER, also known as GPR30, and is instrumental in differentiating the functions of GPER from the classical nuclear estrogen receptors, ER α and ER β .[1] Experimental evidence robustly demonstrates G-1's high affinity and selective binding to GPER, with negligible interaction with ER α and ER β at concentrations where it potently activates GPER.[2] This selectivity is fundamental to its utility in isolating GPER-mediated signaling pathways.

However, emerging research indicates that at higher concentrations, G-1 can exert effects independent of GPER, most notably through interaction with tubulin. This off-target activity can lead to cell cycle arrest and apoptosis, highlighting the importance of careful dose-selection and interpretation of experimental results.[3][4]



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Comparative Analysis of G-1 Binding Affinity

Quantitative data from competitive radioligand binding assays clearly illustrate the selectivity of G-1 for GPER over the classical estrogen receptors.

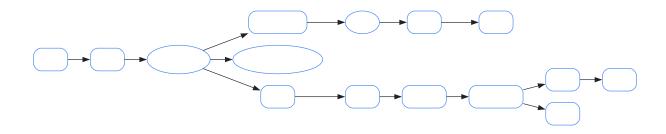
Ligand	Receptor	Binding Affinity (Ki)
G-1	GPER	11 nM[2]
G-1	ΕRα	>10,000 nM[2]
G-1	ΕRβ	>10,000 nM[2]
17β-estradiol	GPER	5.7 nM[2]
17β-estradiol	ΕRα	0.30 nM[2]
17β-estradiol	ΕRβ	0.38 nM[2]

While comprehensive screening data of G-1 against a broad panel of other GPCRs is not readily available in the public domain, the initial characterization of G-1 involved screening against a panel of 25 other GPCRs, where it reportedly showed no significant binding. Further detailed information on the specific receptors in this panel is limited. Commercial screening services, such as those offered by Eurofins Discovery (formerly CEREP), are often used to determine the broader selectivity profile of compounds like G-1.[5][6]

GPER-Mediated Signaling Pathways Activated by G1

Upon binding to GPER, G-1 initiates a cascade of rapid, non-genomic intracellular signaling events. These pathways are distinct from the genomic mechanisms typically associated with $ER\alpha$ and $ER\beta$.





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GPER Signaling Pathways. G-1 binding to GPER activates various downstream signaling cascades.

GPER-Independent Effects of G-1

At micromolar concentrations, G-1 has been shown to induce cell cycle arrest and apoptosis in a GPER-independent manner.[7] Mechanistic studies have revealed that G-1 can directly interact with tubulin at the colchicine-binding site, leading to the disruption of microtubule assembly.[4]



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G-1 Off-Target Effects. High concentrations of G-1 can lead to GPER-independent effects.

Experimental Protocols

Accurate determination of G-1's selectivity and mechanism of action relies on robust and well-defined experimental protocols.

Competitive Radioligand Binding Assay



This assay determines the binding affinity (Ki) of G-1 for a target receptor by measuring its ability to displace a radiolabeled ligand.

- Objective: To determine the inhibitory constant (Ki) of G-1 for GPER, ERα, and ERβ.
- Materials:
 - Cell membranes prepared from cells expressing the receptor of interest (e.g., Sf9 cells for GPER, MCF-7 cells for ERα/β).[8]
 - Radioligand (e.g., [³H]-estradiol or a selective high-affinity radioligand for the target receptor).
 - Unlabeled G-1 at a range of concentrations.
 - Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 4 mM KCl, 1 mM CaCl₂, 0.25% BSA).[8]
 - Glass fiber filters.
 - Scintillation cocktail.

• Procedure:

- Incubate a fixed concentration of the radioligand with the cell membranes in the presence of increasing concentrations of unlabeled G-1.
- Allow the binding to reach equilibrium.
- Separate bound from free radioligand by rapid vacuum filtration through glass fiber filters.
- Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
- Measure the radioactivity retained on the filters using a scintillation counter.
- The concentration of G-1 that inhibits 50% of the specific binding of the radioligand (IC50) is determined.



• The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of G-1 to stimulate GPER-mediated increases in intracellular calcium concentration.

- Objective: To determine the potency (EC50) of G-1 in activating GPER-mediated calcium signaling.
- Materials:
 - Cells expressing GPER (e.g., COS7 cells transfected with a GPER expression vector).[2]
 - Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
 - Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
 - G-1 at a range of concentrations.
- Procedure:
 - Load the cells with the calcium-sensitive fluorescent dye.
 - Wash the cells to remove extracellular dye.
 - Measure the baseline fluorescence.
 - Add varying concentrations of G-1 to the cells.
 - Monitor the change in fluorescence over time, which corresponds to changes in intracellular calcium concentration.
 - The concentration of G-1 that produces 50% of the maximal response (EC50) is determined from the dose-response curve.

Conclusion



G-1 is a potent and highly selective agonist for GPER, making it an invaluable tool for studying GPER-mediated signaling. Its minimal cross-reactivity with classical estrogen receptors allows for the specific interrogation of GPER function. However, researchers must be cognizant of the potential for GPER-independent effects at higher concentrations, particularly the interaction with tubulin. Careful experimental design, including the use of appropriate G-1 concentrations and control experiments in GPER-null cells, is essential for accurately attributing observed effects to GPER activation. The provided experimental protocols offer a solid foundation for the independent verification and application of G-1 in diverse research settings, ultimately advancing our understanding of this important receptor in health and disease.

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